molecular formula C9H5F3N4O2 B10910478 5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B10910478
M. Wt: 258.16 g/mol
InChI Key: KURHJDJVIRGDRN-UHFFFAOYSA-N
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Description

5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is an organic compound with the molecular formula C9H5F3N4O2. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazolyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity .

Properties

Molecular Formula

C9H5F3N4O2

Molecular Weight

258.16 g/mol

IUPAC Name

5-nitro-2-[3-(trifluoromethyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)7-3-4-15(14-7)8-2-1-6(5-13-8)16(17)18/h1-5H

InChI Key

KURHJDJVIRGDRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(F)(F)F

Origin of Product

United States

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